molecular formula C33H58N4O8 B10778767 Sporidesmolide I

Sporidesmolide I

Cat. No.: B10778767
M. Wt: 638.8 g/mol
InChI Key: VDFMWZBFYMHHDB-ZPJGBUAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sporidesmolide I is a cyclic depsipeptide originally isolated from the fungus Sporidesmium bakeri. It is known for its unique structure, which includes both peptide and ester bonds. The molecular formula of this compound is C33H58N4O8, and it has a molecular weight of 638.8 g/mol . This compound is part of a family of closely related cyclic depsipeptides produced by various fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The complete synthesis of Sporidesmolide I involves several steps, including the formation of peptide bonds and the incorporation of ester linkages. One of the methods used for its synthesis is the acyl chloride method, which involves the use of phosphorus trichloride and triethylamine in tetrahydrofuran . The protected hexadepsipeptide is then converted to the hydrobromide form using hydrobromic acid in acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase synthesis. The process requires careful control of reaction conditions to ensure the correct formation of both peptide and ester bonds.

Chemical Reactions Analysis

Types of Reactions

Sporidesmolide I can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The ester bonds in the molecule are particularly susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds in this compound.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize specific functional groups within the molecule.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce certain functional groups.

Major Products Formed

The hydrolysis of this compound typically results in the formation of its constituent amino acids and hydroxy acids. Oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives, depending on the specific conditions used.

Scientific Research Applications

Although it has no significant activity against a variety of bacteria and fungi , its unique structure makes it an interesting subject for research in peptide chemistry and natural product synthesis. Additionally, Sporidesmolide I and its analogs can serve as model compounds for studying the biosynthesis and function of cyclic depsipeptides.

Mechanism of Action

The exact mechanism of action of Sporidesmolide I is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through its peptide and ester bonds. The cyclic nature of the molecule may also play a role in its biological activity, potentially affecting its binding affinity and specificity.

Properties

IUPAC Name

(3S,6S,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFMWZBFYMHHDB-ZPJGBUAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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